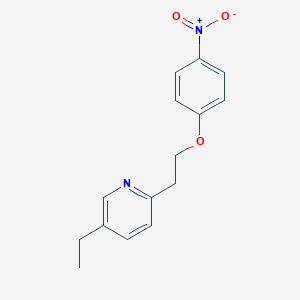

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

Descripción

Chemical Structure and Properties 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine (CAS: 85583-54-6) is a pyridine derivative featuring a 5-ethyl group and a 2-(4-nitrophenoxy)ethyl substituent. Its molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol. The compound is commercially available from suppliers such as TCI Chemicals (E0954-5G), Santa Cruz Biotechnology (sc-396394), and Shanghai Jining Industrial Co. (GR-(005)-38711) .

Synthesis and Structural Characterization Sarala et al. (2006) synthesized and determined the crystal structure of this compound, revealing key intramolecular interactions and packing motifs.

Applications

The compound is identified as a pioglitazone impurity, a thiazolidinedione-class antidiabetic drug, underscoring its relevance in pharmaceutical quality control .

Propiedades

IUPAC Name |

5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCCHRPMSPXKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536505 | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85583-54-6 | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85583-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution with 1-Fluoro-4-Nitrobenzene

The most widely documented method involves reacting 2-(5-ethyl-2-pyridyl)ethanol with 1-fluoro-4-nitrobenzene in acetone under basic conditions. Potassium hydroxide (KOH) serves as the preferred base, facilitating deprotonation of the ethanol derivative to enhance nucleophilicity. The reaction proceeds via an SN2 mechanism, where the ethoxide ion attacks the electron-deficient aromatic ring at the para position relative to the nitro group.

Reaction Conditions :

Post-reaction workup includes sequential extraction with water-toluene systems to isolate the crude product, followed by recrystallization from methanol or ethanol to achieve >95% purity.

Alternative Etherification Approaches

In absence of 1-fluoro-4-nitrobenzene, 4-nitrophenol may act as the electrophilic partner. Here, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) enable ether formation between 2-(5-ethyl-2-pyridyl)ethanol and 4-nitrophenol. This method avoids halogenated reagents but requires stoichiometric phosphine and azodicarboxylate, increasing cost and purification complexity.

Key Variables :

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and safety. Continuous flow technology replaces batch reactors, enabling precise control over exothermic reactions and reducing side product formation. For example, a two-stage flow system combines:

-

Reaction Zone : Mixing of 2-(5-ethyl-2-pyridyl)ethanol and 1-fluoro-4-nitrobenzene in acetone with KOH at 60–80°C.

-

Separation Zone : In-line liquid-liquid extraction using toluene and water, followed by continuous distillation to recover acetone.

Advantages :

Optimization of Reaction Parameters

Industrial protocols emphasize process intensification :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 56°C (reflux) | 70–80°C |

| Pressure | Ambient | 2–5 bar |

| Residence Time | 6–12 hours | 30–60 minutes |

| Solvent Recovery | 60–70% | >95% |

Higher temperatures and pressures accelerate reaction kinetics, while advanced distillation columns achieve near-complete solvent recovery.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

The table below contrasts key methods:

| Method | Starting Materials | Solvent | Base | Yield* | Purity |

|---|---|---|---|---|---|

| Nucleophilic (Patent) | 2-(5-ethyl-2-pyridyl)ethanol + 1-fluoro-4-nitrobenzene | Acetone | KOH | 78–85% | >95% |

| Mitsunobu | 2-(5-ethyl-2-pyridyl)ethanol + 4-nitrophenol | THF | None | 65–72% | 90–92% |

| Continuous Flow | 2-(5-ethyl-2-pyridyl)ethanol + 1-fluoro-4-nitrobenzene | Acetone | KOH | 88–92% | >98% |

*Yields estimated from patent examples and industrial data.

Mechanistic Insights and Side Reactions

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Reduction: 5-Ethyl-2-(2-(4-aminophenoxy)ethyl)pyridine.

Substitution: Derivatives with different alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in creating derivatives that can exhibit different properties and functionalities. The nitrophenoxy group can participate in electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic pathways.

Biological Applications

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives containing the nitrophenoxy moiety can interact with biological macromolecules, influencing their activity . For instance, compounds derived from this structure have been investigated for their ability to inhibit specific enzymes associated with diseases such as tuberculosis and cancer .

Case Study: Antitubercular Activity

In a study focusing on imidazo[4,5-b]pyridine derivatives, researchers synthesized compounds based on this compound. These compounds were screened for antitubercular activity against Mycobacterium tuberculosis. Several derivatives demonstrated significant inhibitory effects, indicating the potential of this compound in developing new treatments for tuberculosis .

Material Science

Development of Specialty Chemicals

The compound is also utilized in the development of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and other materials, potentially enhancing their mechanical and thermal stability. The presence of the nitrophenoxy group can improve the material's resistance to degradation under various environmental conditions .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

Substituent-Based Comparison

Table 1: Key Structural and Functional Comparisons

Pharmacological and Industrial Relevance

- Pharmaceuticals : The target compound’s structural analogs, such as ethylpyridine derivatives with ethoxy-linked aromatic systems (e.g., 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl}thiazolidinedione in ), are common in antidiabetic drugs. This highlights the importance of the ethoxy spacer in drug design .

- Material Science: Vinyl- and silyl-substituted pyridines are prioritized in polymer and silicone-based material synthesis, whereas nitro- and amino-substituted derivatives are more relevant in fine chemicals .

Actividad Biológica

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is an organic compound characterized by its unique structure, which includes a nitro group that significantly influences its biological properties. This article explores the compound's biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16N2O3

- CAS Number : 85583-54-6

- Appearance : Light yellow to amber to dark green powder or crystal at room temperature.

The presence of the nitro group in this compound enhances its reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry and pharmacology .

The precise mechanism of action for this compound remains largely unknown. However, compounds containing similar structures have shown various biological activities, including:

- Antibacterial Activity : Nitro groups have been linked to enhanced antibacterial properties through mechanisms that may involve membrane interaction and disruption .

- Antitumor Activity : Some nitro-containing compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in cancer therapy .

Antimicrobial Properties

Research indicates that compounds with nitro groups demonstrate significant antimicrobial activity. For example, studies have shown that derivatives of pyridine can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The effectiveness of this compound in this context warrants further investigation.

Antitumor Potential

In vitro studies on similar pyridine derivatives have reported cytotoxic effects against various tumor cell lines. The presence of the nitro group is crucial for enhancing the antiproliferative activity of these compounds . Although specific data on this compound is limited, its structural similarity to known active compounds suggests potential antitumor effects.

Case Studies and Research Findings

Several studies have explored the biological activities of nitro-substituted pyridine derivatives, providing insights relevant to this compound:

- Antibacterial Activity : A study demonstrated that certain nitro-pyridine derivatives showed effective inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 20 μM .

- Cytotoxicity Against Cancer Cells : Research on structurally related compounds indicated significant cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values suggesting potent antitumor activity .

- Neuroprotective Effects : Some nitro-containing compounds have been reported to possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group; Ethyl chain | Potential antibacterial and antitumor |

| 5-Ethyl-2-(2-(4-aminophenoxy)ethyl)pyridine | Amino group instead of Nitro | Antitumor activity reported |

| 5-Ethyl-2-(2-(4-methoxyphenoxy)ethyl)pyridine | Methoxy group | Antimicrobial properties noted |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : React 2-chloro-3-nitropyridine with 4-nitrophenoxyethyl precursors under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the phenoxyethyl group .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Validate purity (>99%) via HPLC or GC-MS .

- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of halide to nucleophile) and temperature (60–80°C) to enhance yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substituent positions (e.g., ethyl group at C5, nitrophenoxyethyl at C2). Compare chemical shifts with analogous pyridine derivatives .

- IR Spectroscopy : Identify key functional groups (e.g., nitro stretching at ~1520 cm, ether C-O at ~1250 cm) .

- Mass Spectrometry : Confirm molecular weight via GC-MS (expected [M] at m/z 316.3) .

Q. How should researchers design initial biological assays to assess its enzyme inhibitory activity?

- Methodology :

- EROD Assay : Measure CYP1B1 inhibition using ethoxyresorufin-O-deethylase (EROD) activity in microsomal fractions. Calculate IC values via dose-response curves (0.01–10 μM range) .

- Controls : Include α-naphthoflavone (known CYP1B1 inhibitor, IC = 0.083 μM) for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies determine the effect of substituent positions on biological activity?

- Methodology :

- Analog Synthesis : Prepare derivatives with nitro or ethyl groups at varying positions (e.g., C3 vs. C5) .

- Activity Profiling : Compare IC values across analogs. For example, pyridine at C2 enhances CYP1B1 inhibition 7.5-fold over C3/C4 substitutions .

- Statistical Analysis : Use ANOVA to identify significant differences in inhibitory potency (p < 0.05) .

Q. How can computational methods like molecular docking predict binding interactions with target enzymes?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model compound binding to CYP1B1’s active site. Focus on π-π stacking between pyridine and heme porphyrin .

- DFT Studies : Calculate charge distribution to identify electron-rich regions (e.g., nitro group) for donor-acceptor interactions with metal ions in enzymes .

- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC data .

Q. What strategies improve metabolic stability and plasma concentration in preclinical studies?

- Methodology :

- Derivatization : Introduce hydroxyl or methyl groups at C17β (steroid-like modifications) to reduce Phase I metabolism .

- Pharmacokinetic Profiling : Conduct rat studies with IV/oral dosing. Monitor plasma levels via LC-MS/MS. Optimize compounds with t > 4 hours .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.